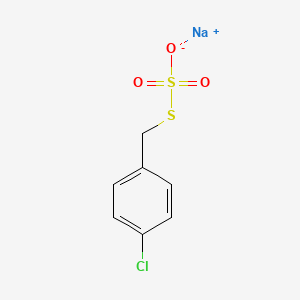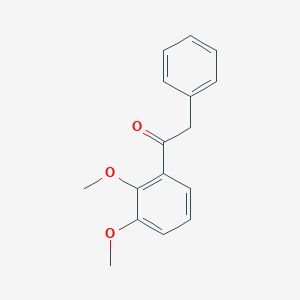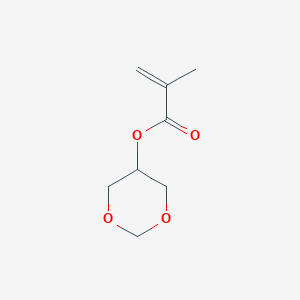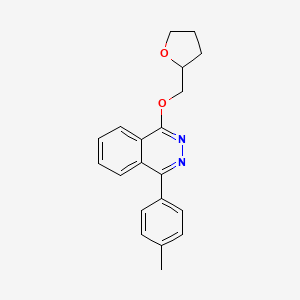
Sodium S-(4-chlorobenzyl) sulfurothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium S-(4-chlorobenzyl) sulfurothioate is a chemical compound known for its unique properties and applications in various fields. It is a member of the Bunte salts family, which are stable, nonhygroscopic, and moisture-resistant thiolating agents. These compounds have gained significant attention due to their versatility in organic synthesis and potential pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium S-(4-chlorobenzyl) sulfurothioate can be synthesized through the reaction of β-keto esters with sodium S-benzyl sulfurothioate or sodium S-alkyl sulfurothioate under basic conditions. The reaction typically takes place in toluene as the solvent at 100°C. When 4 equivalents of a base are used, a series of differently substituted α-thio esters can be obtained with up to 90% yield. Employing 2 equivalents of a base results in the formation of α-thio ketones after 18 hours under air .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of β-keto esters and sodium S-alkyl sulfurothioates under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Sodium S-(4-chlorobenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form different sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various sulfur-containing compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium S-(4-chlorobenzyl) sulfurothioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a thiolating agent in organic synthesis to prepare sulfur-containing compounds.
Medicine: It is being investigated for its pharmacological activities, including antibiotic, analgesic, anti-inflammatory, antidepressant, and antidiabetic properties.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of sodium S-(4-chlorobenzyl) sulfurothioate involves its ability to act as an electrophile or nucleophile in various organic transformations. It can modify proteins and other biomolecules by forming covalent bonds with nucleophilic sites, leading to changes in their structure and function. This property makes it useful in studying molecular targets and pathways involved in various biological processes .
Comparación Con Compuestos Similares
- Sodium S-benzyl sulfurothioate
- Sodium S-alkyl sulfurothioate
- Sodium S-phenyl sulfurothioate
Comparison: Sodium S-(4-chlorobenzyl) sulfurothioate is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. Compared to other Bunte salts, it offers higher stability and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
14752-65-9 |
|---|---|
Fórmula molecular |
C7H6ClNaO3S2 |
Peso molecular |
260.7 g/mol |
Nombre IUPAC |
sodium;1-chloro-4-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C7H7ClO3S2.Na/c8-7-3-1-6(2-4-7)5-12-13(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
KTGYLUJCTOPNFV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1CSS(=O)(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide](/img/structure/B14149213.png)
![2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14149221.png)

![N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B14149229.png)


![4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid](/img/structure/B14149255.png)
![ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate](/img/structure/B14149262.png)
![4-methyl-N'-[(Z)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14149267.png)
![N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide](/img/structure/B14149268.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14149280.png)

![Diethyl P-[(formylmethylamino)methyl]phosphonate](/img/structure/B14149299.png)
![N'-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B14149301.png)
